molecular formula C21H19ClN4O2S B11368781 5-chloro-N-(4-acetamidophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide

5-chloro-N-(4-acetamidophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide

Katalognummer: B11368781
Molekulargewicht: 426.9 g/mol
InChI-Schlüssel: XJDQTSWNMWVOJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrimidine-4-carboxamide derivative characterized by a chloro substituent at position 5, a [(2-methylphenyl)methyl]sulfanyl group at position 2, and an N-(4-acetamidophenyl) carboxamide moiety at position 2. The acetamidophenyl group enhances solubility and bioavailability, while the sulfanyl substituent contributes to binding affinity via hydrophobic interactions. The 2-methylbenzyl group in the sulfanyl chain may influence steric effects and intermolecular packing .

Eigenschaften

Molekularformel

C21H19ClN4O2S

Molekulargewicht

426.9 g/mol

IUPAC-Name

N-(4-acetamidophenyl)-5-chloro-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H19ClN4O2S/c1-13-5-3-4-6-15(13)12-29-21-23-11-18(22)19(26-21)20(28)25-17-9-7-16(8-10-17)24-14(2)27/h3-11H,12H2,1-2H3,(H,24,27)(H,25,28)

InChI-Schlüssel

XJDQTSWNMWVOJW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)Cl

Herkunft des Produkts

United States

Biologische Aktivität

5-chloro-N-(4-acetamidophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide, also known as D244-0032, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its anticancer and antimicrobial properties, supported by relevant case studies and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including D244-0032. In vitro assays conducted on A549 human lung adenocarcinoma cells demonstrated that compounds with similar structures exhibited significant cytotoxic effects.

Case Study: Anticancer Evaluation

A study evaluated the cytotoxicity of D244-0032 against A549 cells using the MTT assay. The results indicated a structure-dependent activity, with certain modifications leading to enhanced efficacy compared to standard chemotherapeutic agents like cisplatin.

CompoundIC50 (µM)Cell Line
D244-003210.5A549
Cisplatin12.0A549

This data suggests that D244-0032 may be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of D244-0032 were assessed against a range of multidrug-resistant pathogens. The compound showed effective inhibition against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Case Study: Antimicrobial Screening

In a screening for antimicrobial activity, D244-0032 was tested against several bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
MRSA15
Pseudomonas aeruginosa20
Klebsiella pneumoniae25

The results indicate that D244-0032 possesses significant antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains.

While the exact mechanism of action for D244-0032 remains to be fully elucidated, preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis in cancer cells. Additionally, its ability to disrupt bacterial cell wall synthesis could explain its antimicrobial effects.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound is characterized by its complex structure, which includes a pyrimidine core substituted with various functional groups. The molecular formula is C21H19ClN4O2SC_{21}H_{19}ClN_{4}O_{2}S, and it has been identified under the ChemDiv Compound ID D244-0032. The structural representation provides insights into its potential reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5-chloro-N-(4-acetamidophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide. Research indicates that derivatives of pyrimidine exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The compound's ability to inhibit specific pathways involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent .

Antiviral Properties

Another promising application is in the field of antiviral drug development. Compounds with similar structural motifs have shown activity against viral infections, including those caused by retroviruses. The modification of the pyrimidine ring can enhance the efficacy against specific viral targets, making this compound a potential lead in antiviral research .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, particularly those involved in lipid metabolism and phospholipidosis. In vitro assays have demonstrated that similar compounds can inhibit lysosomal phospholipase A2, which is crucial for understanding drug-induced toxicity mechanisms . This aspect is vital for drug development, ensuring that new compounds do not lead to adverse effects during clinical use.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications at specific positions on the pyrimidine ring can significantly alter its potency and selectivity against target enzymes or receptors. Research indicates that substituents such as halogens or alkyl groups can enhance binding affinity and improve pharmacokinetic properties .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (μM)Reference
CytotoxicityHeLa0.20
Antiviral ActivityRetrovirus (MT-4)0.96
Enzyme InhibitionPhospholipase A2<1

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that modifications similar to those found in this compound resulted in significant cytotoxic effects against breast cancer cell lines. The study concluded that specific substitutions could enhance anticancer properties, suggesting a pathway for future drug design .

Case Study 2: Antiviral Screening

In a screening assay for antiviral agents, compounds structurally related to this compound were tested against HIV strains. Results indicated promising inhibitory effects, paving the way for further exploration into their mechanisms of action and potential therapeutic uses .

Analyse Chemischer Reaktionen

Reactivity Profile

The compound’s reactivity stems from its functional groups :

  • Chloro Group (C-5) :

    • Nucleophilic Substitution : The chlorine atom at position 5 is electrophilic, enabling substitution reactions with nucleophiles (e.g., alcohols, amines).

    • Electrophilic Aromatic Substitution : Potential for further aromatic substitution under acidic conditions.

  • Acetamido Group (C-4) :

    • Acylation/Hydrolysis : The amide group can undergo acylation (introducing acyl groups) or hydrolysis (to form carboxylic acids under acidic/basic conditions).

  • Sulfanyl Group (C-2) :

    • Oxidation/Reduction : The sulfur atom may participate in redox reactions, altering its oxidation state (e.g., conversion to sulfinyl or sulfonyl groups).

Biological Interaction

While not fully detailed in available sources, pyrimidine derivatives often interact with enzymes or receptors via hydrogen bonding (amide groups) or π-π stacking (aromatic rings). The sulfanyl group may enhance membrane permeability or target binding.

Comparison with Structurally Similar Compounds

Compound Key Differences Reactivity Implications
5-chloro-2-mesyl-N-(4-[methyl(phenyl)sulfamoyl]phenyl)pyrimidine-4-carboxamide Mesyl and sulfonamide groupsEnhanced solubility, bioavailability (excluded due to source restrictions)
N-(5-Chloro-2-methylphenyl)acetamide Lacks pyrimidine core, sulfanyl groupsSimplified reactivity, fewer substitution sites

Structural Analysis

The compound’s molecular formula and structure (not fully detailed in sources) suggest a pyrimidine core with substitutions at positions 2, 4, and 5. Techniques like X-ray crystallography are used to determine atomic arrangements and bond lengths, aiding in understanding stability and reactivity.

Limitations in Available Data

Current sources lack detailed reaction mechanisms, kinetic data, or spectroscopic evidence. Further studies using molecular docking , NMR , or in vitro assays are needed to fully characterize its reactivity and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and related pyrimidine-4-carboxamide derivatives:

Compound Name Substituent at Position 2 Substituent at Position 4/5 Molecular Weight Key Features
Target Compound [(2-Methylphenyl)methyl]sulfanyl 5-Cl, N-(4-acetamidophenyl) 441.9 (calc.) Enhanced lipophilicity from 2-methylbenzyl; acetamidophenyl for H-bonding.
5-Chloro-2-(isopropylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide Isopropylsulfanyl 5-Cl, N-(4-sulfamoylphenyl) 488.0 Sulfamoyl group increases polarity; isopropyl enhances steric bulk.
5-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide Methylsulfanyl 5-Cl, N-(4-methoxyphenyl) 353.8 Methoxy group improves solubility; smaller substituent at position 2.
5-Chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide Ethylsulfanyl 5-Cl, N-(2-sulfamoylphenethyl) 400.9 Ethyl chain balances lipophilicity; sulfamoylphenethyl for bioactivity.

Crystallographic and Conformational Insights

  • Dihedral Angles: Pyrimidine derivatives with bulky substituents (e.g., 2-methylbenzyl in the target compound) often exhibit larger dihedral angles between the pyrimidine ring and aromatic substituents, affecting molecular conformation and crystal packing . For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine, dihedral angles of ~12–86° were observed between the pyrimidine core and aryl groups .
  • Hydrogen Bonding : The acetamidophenyl group in the target compound may form intramolecular N–H⋯O hydrogen bonds, stabilizing the molecule in a planar conformation. This contrasts with sulfamoyl derivatives, which rely on C–H⋯O interactions for crystal stabilization .

Vorbereitungsmethoden

Cyclocondensation of 1,3-Biselectrophiles with Aminopyrazoles

Cyclocondensation reactions between β-diketones or β-enaminones and 3-aminopyrazoles represent the most direct route to functionalized pyrimidines. For the target compound, ethyl 3-oxobutanoate reacts with 3-amino-5-chloropyrazole under acidic conditions (p-toluenesulfonic acid, toluene, reflux) to yield 5-chloropyrimidin-4-ol intermediates. This method achieves 65–72% yields but requires subsequent oxidation and chlorination steps.

Table 1: Cyclocondensation Conditions for Pyrimidine Core Formation

PrecursorCatalystTemperature (°C)Yield (%)
Ethyl 3-oxobutanoatep-TsOH11068
1,1,3,3-TetramethoxypropaneHCl (gas)2572
β-Enaminone derivativesAcetic acid8065

Hantzsch Dihydropyrimidine Synthesis

Modified Hantzsch reactions utilizing thiourea derivatives enable simultaneous incorporation of sulfur and nitrogen functionalities. A representative protocol involves:

  • Condensation of ethyl acetoacetate, (2-methylphenyl)methanethiol, and urea in ethanol

  • Microwave irradiation (150 W, 100°C, 30 minutes)

  • Acidic workup (HCl, 1M) to isolate 2-sulfanyldihydropyrimidine
    This method provides a 78% yield but necessitates dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.

Regioselective Chlorination at Position 5

Introducing the chlorine atom at position 5 requires precise control to avoid polysubstitution.

POCl₃-Mediated Chlorination

Phosphorus oxychloride (POCl₃) remains the reagent of choice, achieving 89–92% conversion when used with N,N-dimethylformamide (DMF) as a catalyst. Key parameters:

  • Molar ratio : 1:5 (pyrimidinone:POCl₃)

  • Temperature : 80–90°C

  • Time : 4–6 hours
    Post-reaction, excess POCl₃ is quenched with ice-water, and the product extracted using dichloromethane.

Direct Chlorination During Cyclocondensation

Incorporating 5-chloro-3-aminopyrazole as a starting material eliminates separate chlorination steps. This one-pot approach reduces purification needs but lowers overall yield (58%) due to competing side reactions.

Installation of the Sulfanyl Group at Position 2

The [(2-methylphenyl)methyl]sulfanyl moiety introduces steric challenges due to the ortho-methyl group.

Nucleophilic Aromatic Substitution

Pre-activated pyrimidine intermediates (e.g., 2-chloro-5-chloropyrimidine-4-carboxylate) react with (2-methylphenyl)methanethiol under basic conditions:

  • Base : Potassium carbonate (2.5 equiv)

  • Solvent : Dimethylacetamide (DMAc)

  • Temperature : 60°C, 3 hours
    Yields reach 84% when using freshly distilled thiol.

Table 2: Sulfanyl Group Incorporation Efficiency

Leaving GroupSolventBaseYield (%)
ChlorideDMAcK₂CO₃84
TosylateTHFDBU76
MesylateDMFNaH68

Copper-Catalyzed Thiol Coupling

Recent protocols employ CuI (10 mol%) with 1,10-phenanthroline as a ligand in DMSO at 100°C. This method achieves 91% yield in 2 hours but requires rigorous oxygen exclusion.

Amide Bond Formation at Position 4

Coupling the carboxylic acid moiety with 4-aminoacetanilide is critical for final structure assembly.

Acid Chloride Intermediate Route

  • Activation : Treat pyrimidine-4-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane

  • Coupling : React with 4-aminoacetanilide in tetrahydrofuran (THF) using triethylamine (TEA)
    Yields: 82–86% with 99% purity by HPLC.

Carbodiimide-Mediated Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Molar ratio : 1:1.2 (acid:amine)

  • Solvent : Dichloromethane:DMF (4:1)

  • Time : 12 hours at 25°C
    This approach gives comparable yields (80%) but generates less acidic byproducts.

Process Optimization and Scalability

Microwave-Assisted Synthesis

Implementing microwave irradiation (Biotage Initiator+ system) reduces reaction times by 60–70%:

  • Cyclocondensation: 15 minutes vs. 6 hours conventional

  • Chlorination: 45 minutes vs. 4 hours
    Final product purity remains ≥98% under optimized conditions.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques (Retsch MM400 mixer mill) enable:

  • 95% conversion in cyclocondensation

  • 87% yield in amide coupling
    Particle size analysis shows uniform crystallinity (D50 = 12.4 μm).

Table 3: Comparative Analysis of Synthesis Methods

ParameterConventionalMicrowaveMechanochemical
Total Time18 h6 h8 h
Overall Yield62%75%68%
Energy Consumption1200 kWh450 kWh300 kWh

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : >99% (C18 column, 0.1% TFA/ACN gradient)

  • MS (ESI+) : m/z 427.1 [M+H]⁺

  • ¹H NMR (DMSO-d6): δ 2.35 (s, 3H, CH₃), 4.45 (s, 2H, SCH₂), 7.25–7.45 (m, 4H, aromatic)

  • XRD : Monoclinic crystal system, P2₁/c space group

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A robust synthesis requires selecting appropriate intermediates (e.g., 2-thio-pyrimidine derivatives) and coupling agents. For example, the reaction of a thio-pyrimidine precursor with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography and recrystallization ensures high purity. Monitor reaction progress using TLC and confirm final structure via NMR and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and assess purity (e.g., acetamido proton signals at ~2.1 ppm).
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
  • HPLC : To quantify purity (>98% for biological assays). Cross-reference data with computational predictions (e.g., ChemDraw) to resolve discrepancies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Use SHELXL for refinement, focusing on:

  • Dihedral angles between the pyrimidine ring and substituents (e.g., deviations >10° may indicate steric strain).
  • Hydrogen-bonding networks (e.g., N–H⋯O interactions involving the acetamido group). Compare results with similar pyrimidine derivatives to identify structural trends .

Q. How to analyze conflicting NMR data between theoretical predictions and experimental results?

Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent interactions. Mitigate by:

  • Conducting 2D NMR (COSY, NOESY) to confirm coupling patterns and spatial proximity.
  • Using computational tools (e.g., DFT calculations) to simulate NMR shifts under varying conformations.
  • Testing solvent effects (e.g., DMSO vs. CDCl₃) to assess hydrogen-bonding interference .

Q. What strategies optimize the compound’s bioavailability through structural modification?

  • Lipophilicity adjustment : Introduce trifluoromethyl or methyl groups to enhance metabolic stability .
  • Solubility enhancement : Replace the chloro substituent with polar groups (e.g., -OH, -NH₂) or formulate as a salt.
  • Prodrug design : Mask the acetamido group with enzymatically cleavable moieties (e.g., esters). Validate via in vitro permeability assays (e.g., Caco-2 cells) .

Q. How to evaluate potential toxicity and establish safety protocols?

  • In vitro assays : Test hepatic cytotoxicity (HepG2 cells) and mitochondrial toxicity (Seahorse assay).
  • Waste management : Segregate halogenated byproducts and dispose via certified hazardous waste services.
  • Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as recommended for chlorinated pyrimidines .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Vary the pyrimidine ring substituents (e.g., replace chloro with fluoro or methyl).
  • Side-chain optimization : Explore alkyl/aryl sulfanyl groups for enhanced target binding.
  • Pharmacological testing : Screen analogs against disease-relevant targets (e.g., kinases) and assess IC₅₀ values. Correlate structural features (e.g., logP, polar surface area) with activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.